molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No. B014204
CAS RN: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Diaminobenzonitrile and its derivatives has been widely studied. For instance, Donahue et al. (2017) described a method for synthesizing [13C6]3,4-diaminobenzoic acid from commercially available [13C6]aniline, highlighting the compound's significance in preparing stable isotope-labeled benzimidazoles for mass spectrometry assays (Donahue, Jentsch, & Simons, 2017). This process illustrates the compound's role in facilitating detailed chemical analyses and its versatility in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzonitrile derivatives has been elucidated through various structural investigations. Tzimopoulos et al. (2009) provided insights into the structural elucidation of triorganotin derivatives of amino and diaminobenzoic acids, revealing the compound's ability to form complex structures with metal atoms, which could be fundamental in understanding its reactivity and applications in materials science (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Scientific Research Applications

  • Synthetic Intermediate

    • Application : 3,4-Diaminobenzonitrile is often used as a synthetic intermediate in organic chemistry . A synthetic intermediate is a compound that is formed in a middle step of a multi-step synthesis. It’s used to prepare other compounds.
  • Crystal Structure Analysis

    • Application : 3,4-Diaminobenzonitrile has been used in the study of crystal structures . The molecule’s non-H atoms are almost coplanar, and it forms chains in the crystal structure through N-H…N hydrogen bonding .
    • Method : The crystal structure was analyzed using X-ray crystallography . This involves directing an X-ray beam at a crystal of the substance and analyzing the diffraction pattern that results.
    • Results : The study found that the non-H atoms in the structure of the molecule are almost coplanar (r.m.s. deviation = 0.018 Å). The two amine groups each donate two and accept one weak N-H…N hydrogen bonds .

In addition, safety data indicates that this compound is air sensitive and should be stored under inert gas . This suggests that it might be used in reactions that need to be carried out in an oxygen-free environment .

In addition, safety data indicates that this compound is air sensitive and should be stored under inert gas . This suggests that it might be used in reactions that need to be carried out in an oxygen-free environment .

Safety And Hazards

3,4-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention .

Relevant Papers A paper by David Geiger discusses the crystallographic structure of 3,4-Diaminobenzonitrile . The paper provides valuable insights into the compound’s solid-state structure, which could be useful for understanding its physical properties and reactivity.

properties

IUPAC Name

3,4-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLPPSBBHDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353223
Record name 3,4-Diaminobenzonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminobenzonitrile

CAS RN

17626-40-3
Record name 3,4-Diaminobenzonitrile
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Record name 3,4-Diaminobenzonitrile
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Record name 3,4-Diaminobenzonitrile
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Synthesis routes and methods I

Procedure details

3,4-Diaminobenzonitrile was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55:580 (1990)). Zn powder (2.51 g, 38.3 mmol), CaCl2 (251 mg), H2O (3.0 mL) and 9.0 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (Example 10) and to this mixture was added slowly dropwise a solution of 4-amino-3-nitrobenzonitrile (500 mg, 3.06 mmol) in 20 mL EtOH. Analysis and workup were described for 3-fluoro-1,2-diaminobenzene except that the reaction residue was dissolved in 20 mL 1N HCl . This solution was then made basic by the addition of 20 mL 1.5M NaOH. A precipitate separated as fine tan needles which were collected by vacuum filtration, rinsed with cold H2O and dried in a vacuum desiccator (0.5 torr, 25° C.) over CaSO4 to yield 275 mg (67%) of tan crystals. 1H NMR (CDCl3) δ3.42 (br, s, 2H, NH2), 3.86 (br s, 2H, NH2), 6.70 (d, J=8, 1H, ArH), 6.96 (d, J=1, 1H, ArH), 7.06 (dd, J=8, J=1, 1H, ArH).
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
251 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
2.51 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol) was hydrogenated under 50 psi of hydrogen gas in 250 mL of anhydrous ethanol with 1.00 g of 10% Pd/C for 5 hours. The mixture was then filtered through a pad of celite and the filtrate concentrated. Trituration of the resulting solid with diethyl ether afforded 11.40 g of the desired product as a tan solid (70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

4-Amino 3-nitro-benzonitrile (5.0 g, 0.03 moles) was dissolved in ethyl acetate then treated with 2.5 g of 10% Pd/C. The reaction mixture was flushed with hydrogen and allowed to stir overnight at 23° C. The reaction was not quite complete so 0.5 g more 10% Pd/C was added. After 2 hours the reaction was complete. The solution was filtered through celite, concentrated and used without further purification (4.67 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-cyanoaniline (2.21 g) was hydrogenated using 7.5% palladium carbon (320 mg) in ethanol (44 ml) at atmospheric pressure over 2 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated. To the obtained residue was added chloroform and the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (474 mg).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
320 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
G Sığırcık, T Tüken, M Erbil - corrosion science, 2016 - Elsevier
The inhibition efficiency of 3,4-diaminobenzonitrile was studied against steel corrosion, using electrochemical impedance spectroscopy, potentiodynamic measurements and solution …
DK Geiger, DE Parsons - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C7H7N3, is an orthorhombic polymorph that crystallizes in the space group Pca21. The previously reported monoclinic form [Geiger & Parsons (2013) Acta Cryst. …
Number of citations: 11 scripts.iucr.org
DK Geiger, DE Parsons - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
The non-H atoms in the structure of the title molecule, C7H7N3, are almost coplanar (rms deviation = 0.018 Å). The two amine groups each donate two and accept one weak N—H⋯N …
Number of citations: 1 scripts.iucr.org
MG Donahue, NG Jentsch, CR Simons - Tetrahedron Letters, 2017 - Elsevier
The synthesis of [ 13 C 6 ]3,4-diaminobenzoic acid from commercially available [ 13 C 6 ]aniline is described in six steps. Salient features of this route include the preparation of a …
YS Andreichikov, DD Nekrasov… - Pharmaceutical …, 1989 - mch.estranky.sk
C,~ HI2NzOs C, sHI4NzOs C, sHI4N~ O4 C,: HnCINzOs C17HI2NzO8 C18H14N203 C18HI4N204 Cx~ HnCINzO8 ClsH1, N303 C,~ H~ NaOa C, gH, aNsO4 C2~ H,, NsOe …
Number of citations: 18 www.mch.estranky.sk
MT Bogert, LE Wise - Journal of the American Chemical Society, 1910 - ACS Publications
In 1903, Bogert and Kohnstamm1 published a brief article on p-aminobenzonitrile, giving its method of preparation and properties, and de-scribing also its acetyland propionyl …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
MA Ismail, A Batista-Parra, Y Miao, WD Wilson… - Bioorganic & medicinal …, 2005 - Elsevier
A series of near-linear biphenyl benzimidazole diamidines 5a–h were synthesized from their respective diamidoximes (4a–h), through the bis-O-acetoxyamidoxime, followed by …
MM Nawasreh - Pure and Applied Chemistry, 2011 - degruyter.com
The highly tumor inhibitory cephalostatins (eg, cephalostatin 1), a marine natural product isolated from Cephalodiscus gilcristi, have attracted us to synthesize biologically active …
MA Ismail, DW Boykin - Synthetic Communications®, 2011 - Taylor & Francis
Symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitriles including imidazo[1,2-a]pyridine, benzimidazole, and pyridine derivatives have been …
L Wang, JY Kim, SJ Han, IL Choi, HM Kang - 한국원예학회 학술발표요지, 2019 - dbpia.co.kr
This study was carried out to develop a natural essential oil for healing with excellent aroma and excellent medicinal effect. Distillation extraction conditions were as follows: 100 L, 130 L…
Number of citations: 0 www.dbpia.co.kr

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